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molecular formula C10H13BrN2O3 B8660066 (5-Bromo-pyrimidin-2-yloxy)-acetic acid tert-butyl ester

(5-Bromo-pyrimidin-2-yloxy)-acetic acid tert-butyl ester

Cat. No. B8660066
M. Wt: 289.13 g/mol
InChI Key: PJLSNLPZNCLWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188291B2

Procedure details

137 mg of sodium hydride (55% in mineral oil) were added to 500 mg (2.86 mmol) of 5-bromo-pyrimidin-2-ol in 20 ml of DMF, and the mixture was stirred at room temperature for 15 min. Then 613 mg (3.14 mmol) of bromoacetic acid tert-butyl ester were added and the reaction mixture was stirred for 1 h. After addition of water, the mixture was extracted with ethyl acetate. The combined extracts were dried and evaporated to give the crude product. Yield: 868 mg.
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
613 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[N:6][C:7]([OH:10])=[N:8][CH:9]=1.[C:11]([O:15][C:16](=[O:19])[CH2:17]Br)([CH3:14])([CH3:13])[CH3:12].O>CN(C=O)C>[C:11]([O:15][C:16](=[O:19])[CH2:17][O:10][C:7]1[N:8]=[CH:9][C:4]([Br:3])=[CH:5][N:6]=1)([CH3:14])([CH3:13])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
137 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=NC(=NC1)O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
613 mg
Type
reactant
Smiles
C(C)(C)(C)OC(CBr)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(COC1=NC=C(C=N1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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